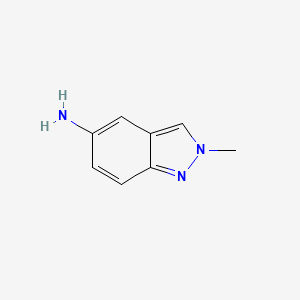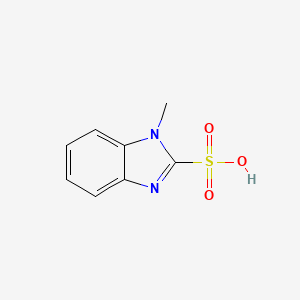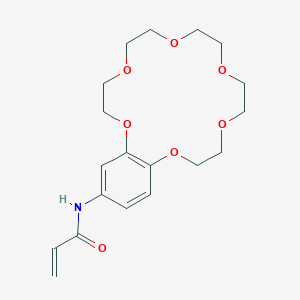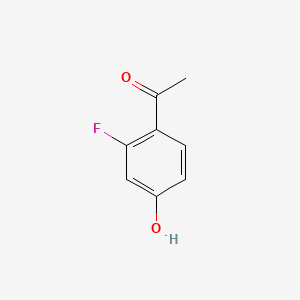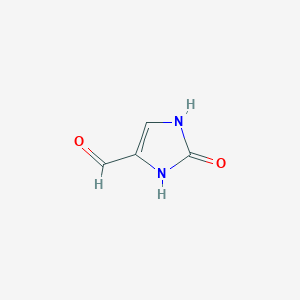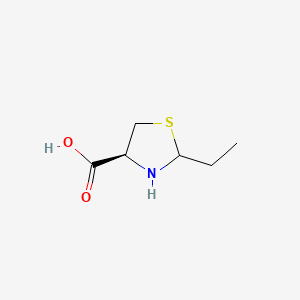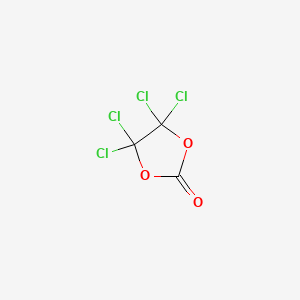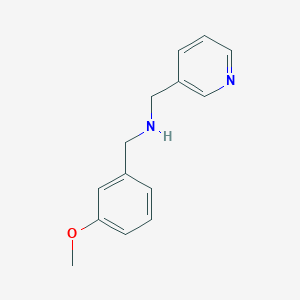
(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the molecular formula C14H16N2O . It is also known as N-methoxybenzyl-pyridinyl-3-methyl-amine (NBPM) and belongs to the class of nitrogen-containing heterocyclic compounds, which includes pyridines, pyrimidines, and purines.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H16N2O/c1-17-14-6-2-4-12(8-14)9-16-11-13-5-3-7-15-10-13/h2-8,10,16H,9,11H2,1H3 .
Scientific Research Applications
Metal Complex Synthesis and Magnetism
- Manganese(II) Complexes : A study on manganese(II) complexes of ligands derived from 2-aminomethylpyridine demonstrated the synthesis and characterization of new ligands and their manganese(II) halides complexes. These complexes exhibited distorted octahedral Mn(II) coordination spheres and were studied for their magnetic properties. The findings suggested antiferromagnetic and weak ferromagnetic interactions among Mn(II) ions in these complexes (Wu et al., 2004).
Catalysis and Organic Synthesis
- Diiron(III) Complexes : Research into diiron(III) complexes as functional models for methane monooxygenases explored the effect of the capping ligand on the hydroxylation of alkanes, revealing the complexes' efficiency as catalysts for selective alkane hydroxylation (Sankaralingam & Palaniandavar, 2014).
- Palladium(II) and Platinum(II) Complexes : Studies on palladium(II) and platinum(II) complexes containing benzimidazole ligands have investigated their molecular structures, vibrational frequencies, and cytotoxicity. These complexes were synthesized as potential anticancer compounds and characterized through various techniques, including density functional theory (Ghani & Mansour, 2011).
Biological Activity
- Antioxidant and Acetylcholinesterase Inhibitory Properties : The antioxidant and acetylcholinesterase (AChE) inhibitory activities of diverse γ-pyridinyl amine derivatives were investigated, revealing compounds with high antioxidant activity and moderate AChE inhibitory properties, which could serve as the basis for designing new molecules with dual activity (Vargas Méndez & Kouznetsov, 2015).
Fluorescent Sensors
- Fluorescent Sensor for Dopamine : A new ligand and its Cu(II) complex were synthesized and characterized, demonstrating potential as a fluorescent sensor for dopamine. This work highlights the utility of these compounds in developing new sensors for bioactive molecules (Khattar & Mathur, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a receptor tyrosine kinase involved in the regulation of cell proliferation, differentiation, and migration .
Mode of Action
It is likely that the compound interacts with the receptor, potentially altering its activity and leading to changes in downstream signaling pathways .
Biochemical Pathways
The interaction of this compound with FGFR1 can affect various biochemical pathways. FGFR1 is involved in several signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways play crucial roles in cell growth, survival, and differentiation .
Pharmacokinetics
Understanding these properties is essential for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with FGFR1 and the subsequent changes in cellular signaling pathways . These effects could potentially influence cell proliferation, differentiation, and migration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-6-2-4-12(8-14)9-16-11-13-5-3-7-15-10-13/h2-8,10,16H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAAJUSJXHDVPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
